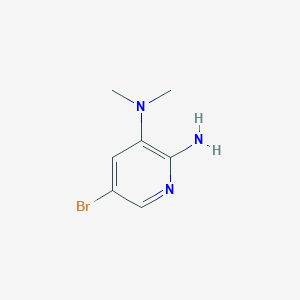

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

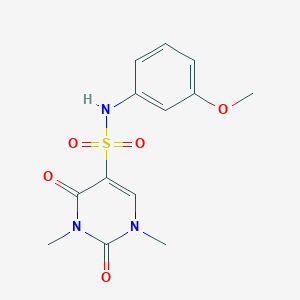

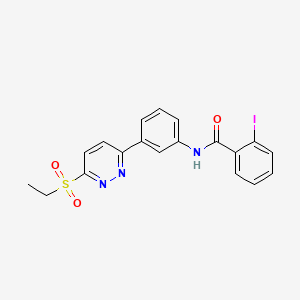

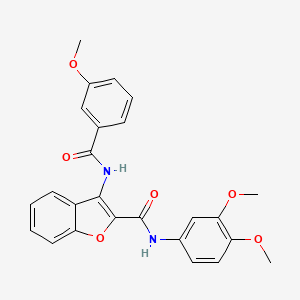

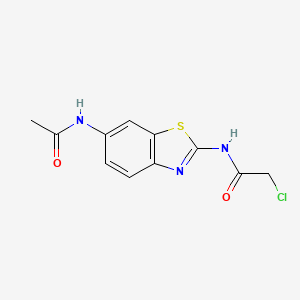

Molecular Structure Analysis

The InChI code for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is 1S/C7H9BrN2/c1-4-5 (2)7 (9)10-3-6 (4)8/h3H,1-2H3, (H2,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical form of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthetic Methodologies and Complex Formation Research into 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine and related compounds has explored various synthetic methodologies and their potential for forming complexes with different elements or as part of larger molecular structures. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium produces tetramethyl bipyrimidine derivatives, indicating its utility in constructing complex heterocyclic compounds (Kowalewski et al., 1981). Additionally, studies on the reactivity of pyrrole pigments have shown that certain derivatives can undergo electrophilic substitution reactions such as nitration and bromination, demonstrating the compound's versatility in chemical transformations (Daroca et al., 1984).

Crystal Structure and Interaction Analysis Investigations into the crystal structure and intermolecular interactions of compounds related to 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine reveal detailed insights into their molecular behavior. For instance, the crystal structure analysis of certain derivatives has confirmed their betaine nature, providing essential information for understanding their physical properties and potential applications in materials science (Kuhn et al., 2003). Similarly, studies on the intermolecular interactions within crystal structures, using Hirshfeld surface analysis, have elucidated the nature of atom-to-atom interactions, which is critical for designing compounds with desired properties (Barakat et al., 2017).

Halogen Bonding and Sensing Applications Recent research has also highlighted the potential of derivatives of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine in forming halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry. For example, N,N'-Dibromohydantoins have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the applicability of such compounds in designing new materials with specific interaction patterns (Nicolas et al., 2016). Additionally, certain metal-organic frameworks (MOFs) incorporating bromo-substituted compounds have shown luminescence-sensing properties, indicating their potential use in detecting metal ions and small molecules (Xu & Zhang, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMCIMKHUJCTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)

![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)

![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)

![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)